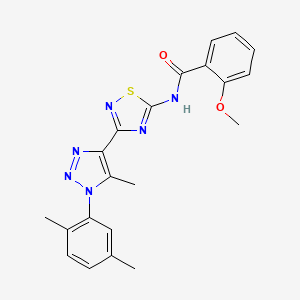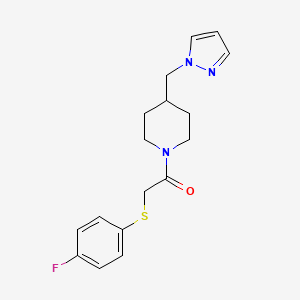
(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of compounds similar to “this compound” often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H20N4O2, and its molecular weight is 276.34.Aplicaciones Científicas De Investigación
Structural Chemistry and Synthesis
The crystal structures of various compounds related to (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone have been reported, demonstrating diverse molecular conformations and intermolecular hydrogen bonding patterns. For instance, studies on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles show different protonation sites and hydrogen bonding networks, indicating the structural versatility of compounds within this chemical family (Böck et al., 2021). Another study on the crystal structure of a related adduct highlights the importance of intermolecular O—H⋯O hydrogen bonds in forming structural chains (Revathi et al., 2015).
Synthetic Applications
Research on the indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, presents a novel method for synthesizing α-hydroxyketals, showcasing the utility of similar compounds in synthetic organic chemistry (Elinson et al., 2006). Another significant contribution is the development of novel synthesis routes for pyridazine derivatives, illustrating the compound's applicability in creating complex organic molecules (Nakagome et al., 1966).
Potential Biological Activities
Several studies have explored the potential biological activities of compounds structurally related to this compound. For instance, research on organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds has shown promising antibacterial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is not mentioned in the search results, it is described as a potent and highly selective antiviral drug.
Direcciones Futuras
The future directions for compounds like “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” could involve further development and evaluation of their biological activity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Propiedades
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-11-5-9-18(10-6-11)14(20)12-3-4-13(16-15-12)17-7-1-2-8-17/h3-4,11,19H,1-2,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHRGYCIPJFCEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

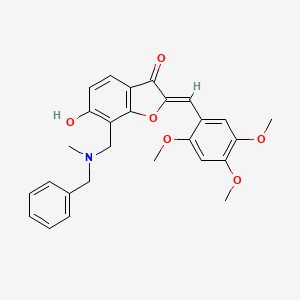
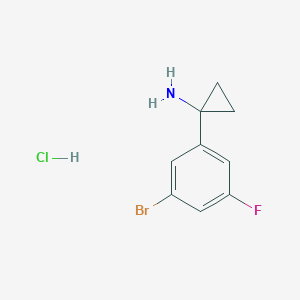
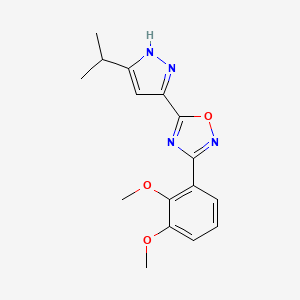
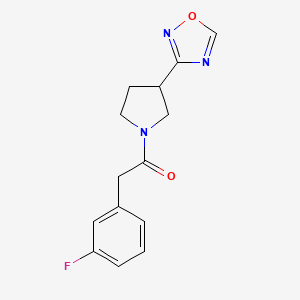
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
